molecular formula C23H20N2O4 B15246669 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine

Cat. No.: B15246669
M. Wt: 388.4 g/mol
InChI Key: NSYANZYMOCSOAW-HNNXBMFYSA-N
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for the α-amino moiety during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions . This compound features a pyridin-2-yl substituent on the nitrogen of L-alanine, which introduces aromatic and coordination properties. The pyridine ring may enhance solubility in polar solvents and influence interactions in biological systems, such as metal binding or π-π stacking .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid

InChI

InChI=1S/C23H20N2O4/c1-15(22(26)27)25(21-12-6-7-13-24-21)23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-13,15,20H,14H2,1H3,(H,26,27)/t15-/m0/s1

InChI Key

NSYANZYMOCSOAW-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=CC=N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC=N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis may include fluorenylmethoxycarbonyl chloride, pyridine derivatives, and L-alanine. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may involve specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: May be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected amino acids:

Compound Name Substituent/R Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(pyridin-2-yl)-L-alanine (Target) Pyridin-2-yl ~C₂₄H₂₁N₃O₄ ~415.45 Potential metal coordination; enhanced solubility in polar solvents; SPPS applications Inferred
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl-L-alanine Isoleucine-Alanine dipeptide C₂₄H₂₈N₂O₅ 424.49 Melting point: 202–204°C; used in peptide chain elongation
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-N-(phenylsulfonyl)-L-alanine Phenylsulfonyl C₂₄H₂₂N₂O₆S 478.51 Sulfonamide group enhances stability; potential protease resistance in peptides
N-Fmoc-3-(2-furyl)-L-alanine 2-Furyl C₂₂H₁₉NO₅ 377.40 Melting point: 139°C; furyl group contributes to π-stacking in hydrophobic environments
2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid α-Methyl C₂₀H₂₁NO₄ 339.39 Branched chain improves steric hindrance; used in constrained peptide design
(S)-N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropyl)-N-(methylsulfonyl)glycine Methylsulfonyl, phenylpropyl C₂₄H₂₈N₂O₆S 504.56 Sulfonyl group increases acidity; applied in peptidomimetics targeting protein-protein interactions

Key Structural and Functional Insights

Substituent Effects on Solubility :

  • The pyridin-2-yl group in the target compound likely improves solubility in polar solvents (e.g., DMF, DMSO) compared to hydrophobic substituents like phenylsulfonyl or α-methyl groups .
  • Furyl-containing analogs (e.g., ) exhibit moderate polarity due to the heteroaromatic ring but may aggregate in aqueous solutions.

Synthetic Accessibility: The target compound’s synthesis likely follows Fmoc-protection protocols similar to those for N-Fmoc-3-(2-furyl)-L-alanine, involving condensation of Fmoc-Cl with N-(pyridin-2-yl)-L-alanine . In contrast, sulfonamide derivatives (e.g., ) require additional steps, such as sulfonylation of the amino group, which may reduce overall yield .

Stability and Reactivity: Fmoc-protected compounds are base-labile (cleavable with piperidine), but electron-withdrawing groups (e.g., sulfonyl in ) may accelerate deprotection rates due to increased α-amino acidity. Bulky substituents (e.g., α-methyl in ) hinder racemization during peptide coupling, a critical advantage in SPPS.

Biological Relevance :

  • Pyridine-containing analogs are explored for metal-binding peptides or enzyme inhibitors, leveraging the pyridyl nitrogen’s coordination capacity .
  • Methylsulfonyl derivatives (e.g., ) are used in peptidomimetics to mimic phosphotyrosine in signaling pathways.

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